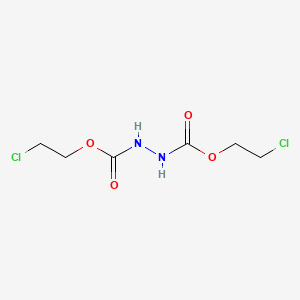
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is a chemical compound with the molecular formula C_5H_9Cl_2NO_3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloroethyl and carbamate functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate typically involves the reaction of 2-chloroethyl isocyanate with 2-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-chloroethyl isocyanate+2-chloroethanol→2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are substituted carbamates.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein modification.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate involves its interaction with specific molecular targets, such as enzymes or proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on the target molecules, leading to inhibition or modification of their activity. The carbamate group can also undergo hydrolysis, releasing active intermediates that exert their effects on the target pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloroethyl N-(2-ethylphenyl)carbamate
- 2-chloroethyl N-(2,6-diethylphenyl)carbamate
- 2-chloroethyl N-(2-chlorophenyl)carbamate
Uniqueness
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate is unique due to the presence of both chloroethyl and carbamate functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Properties
CAS No. |
89580-96-1 |
|---|---|
Molecular Formula |
C6H10Cl2N2O4 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
2-chloroethyl N-(2-chloroethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C6H10Cl2N2O4/c7-1-3-13-5(11)9-10-6(12)14-4-2-8/h1-4H2,(H,9,11)(H,10,12) |
InChI Key |
DPKLTSJMEJRRLO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OC(=O)NNC(=O)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


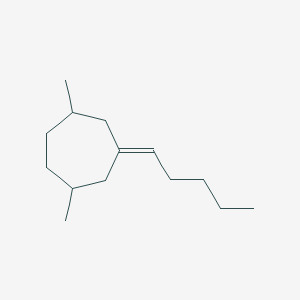
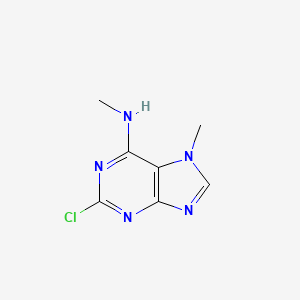
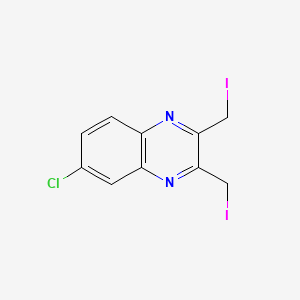

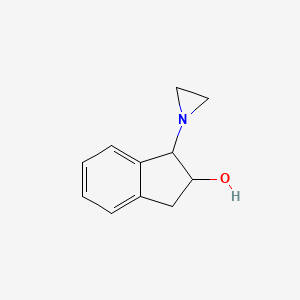
![1-(Benzylamino)-3-[4-(benzyloxy)phenoxy]propan-2-ol](/img/structure/B14000443.png)

![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
![5-(p-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B14000478.png)
![1-Phenyl-3-[5-(phenylcarbamothioylamino)pentyl]thiourea](/img/structure/B14000479.png)
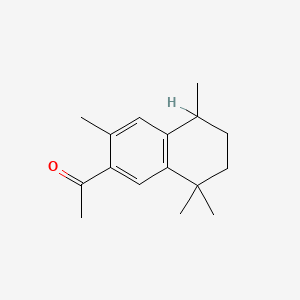
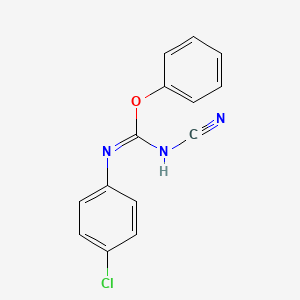

![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
